molecular formula C18H23FN4O3S2 B2622316 1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-((4-fluorophenyl)thio)ethanone CAS No. 1903886-40-7

1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-((4-fluorophenyl)thio)ethanone

Cat. No.: B2622316
CAS No.: 1903886-40-7
M. Wt: 426.53
InChI Key: GVTRCXCFSAIPSA-UHFFFAOYSA-N
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Description

1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-((4-fluorophenyl)thio)ethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazole ring, a diazepane ring, and a fluorophenyl thioether group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-((4-fluorophenyl)thio)ethanone typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.

    Sulfonylation: The imidazole ring is then sulfonylated using a sulfonyl chloride reagent.

    Diazepane Ring Formation: The diazepane ring is formed through a cyclization reaction involving a suitable diamine and a dihalide.

    Thioether Formation: The final step involves the reaction of the diazepane derivative with 4-fluorothiophenol under basic conditions to form the thioether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-((4-fluorophenyl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-((4-fluorophenyl)thio)ethanone involves its interaction with specific molecular targets. The imidazole ring may interact with enzymes or receptors, while the sulfonyl and thioether groups could modulate the compound’s binding affinity and specificity. The fluorophenyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-((4-chlorophenyl)thio)ethanone: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-((4-bromophenyl)thio)ethanone: Similar structure but with a bromophenyl group instead of a fluorophenyl group.

Uniqueness

1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-((4-fluorophenyl)thio)ethanone is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical properties, such as reactivity, stability, and biological activity. The combination of the imidazole, diazepane, and thioether functionalities also contributes to its distinct characteristics.

Properties

IUPAC Name

1-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-2-(4-fluorophenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O3S2/c1-14-20-17(12-21(14)2)28(25,26)23-9-3-8-22(10-11-23)18(24)13-27-16-6-4-15(19)5-7-16/h4-7,12H,3,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTRCXCFSAIPSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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